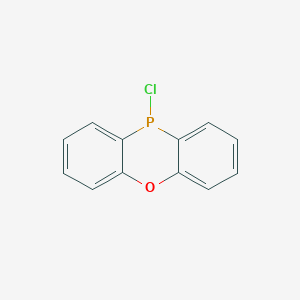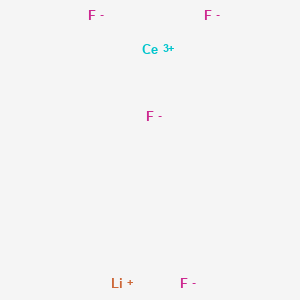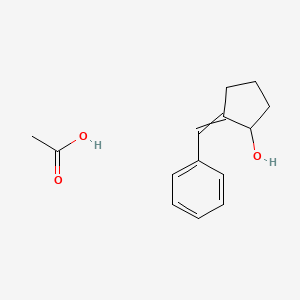![molecular formula C14H17NSi B14355012 N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-45-3](/img/structure/B14355012.png)
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline: is an organosilicon compound that features a unique structure combining aniline and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions include:
Temperature: Typically around 50-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triple bonds, converting them into single or double bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: TBAF in solvents like THF
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and aniline groups. The trimethylsilyl group can be easily removed or substituted, making the compound versatile in organic synthesis. The aniline moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
類似化合物との比較
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison:
- N-Methyl-N-trimethylsilylacetamide: Similar in structure but lacks the buta-1,3-diyn-1-yl group, making it less versatile in certain reactions.
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Contains a trifluoroacetyl group, which imparts different reactivity and applications compared to the buta-1,3-diyn-1-yl group.
The uniqueness of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline lies in its combination of the trimethylsilyl and buta-1,3-diyn-1-yl groups, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
90235-45-3 |
|---|---|
分子式 |
C14H17NSi |
分子量 |
227.38 g/mol |
IUPAC名 |
N-methyl-N-(4-trimethylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C14H17NSi/c1-15(14-10-6-5-7-11-14)12-8-9-13-16(2,3)4/h5-7,10-11H,1-4H3 |
InChIキー |
PLACNOPNMIDNTB-UHFFFAOYSA-N |
正規SMILES |
CN(C#CC#C[Si](C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)


![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)

![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)

![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)





